molecular formula C17H14N2O B1192222 2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde

2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde

Cat. No.: B1192222
M. Wt: 262.30 g/mol
InChI Key: GFACBUCIUAKRSV-UHFFFAOYSA-N
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Description

AZ7188 is a novel weak PAR2 antagonist.

Scientific Research Applications

Polyaddition Reactions

Research by Maślińska-Solich, Macionga, and Turczyn (1995) explored the polyaddition of methacrolein dimer, a compound similar to 2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde, in the presence of polymeric metal complexes. This study highlights the compound's potential in forming cyclic oligo(acetal-esters) through oxidation and self-condensation processes, indicating its usefulness in polymer science and materials engineering (Maślińska-Solich et al., 1995).

Antiseptic Properties and Derivatives

Keiko et al. (2008) investigated the reactions of 2,3-dihydro-4H-pyran-2-carbaldehyde, a structurally similar compound, with alcohols to produce biologically active derivatives. Their study found that such compounds possess bacteriostatic effects and strong antiseptic properties, suggesting the potential of this compound in the development of new antiseptic agents (Keiko et al., 2008).

Oxidation Mechanisms

The work of Balón et al. (1993) delves into the oxidation mechanisms of 2,3-dimethylindole to carbaldehyde derivatives. This research provides insights into the chemical behavior of similar indole derivatives under oxidative conditions, relevant to understanding the reactivity of this compound in various chemical environments (Balón et al., 1993).

Synthon for α-Carboline Derivatives

Erba, Gelmi, and Pocar (2000) highlighted the role of 2-amidinylindole-3-carbaldehydes, closely related to this compound, as key starting materials in synthesizing various carboline derivatives. This indicates the potential utility of this compound in the synthesis of complex organic compounds (Erba et al., 2000).

Pharmaceutical Applications

Swamy et al. (2019) synthesized novel derivatives of 2,3-dihydro-1H-inden-1-one, structurally related to the compound , and evaluated their antimicrobial activities. This suggests that this compound could have potential applications in pharmaceuticals, especially in developing new antimicrobial agents (Swamy et al., 2019).

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-(1H-indol-3-yl)-2,3-dihydroindole-1-carbaldehyde

InChI

InChI=1S/C17H14N2O/c20-11-19-16-8-4-1-5-12(16)9-17(19)14-10-18-15-7-3-2-6-13(14)15/h1-8,10-11,17-18H,9H2

InChI Key

GFACBUCIUAKRSV-UHFFFAOYSA-N

SMILES

O=CN1C(C2=CNC3=C2C=CC=C3)CC4=C1C=CC=C4

Canonical SMILES

C1C(N(C2=CC=CC=C21)C=O)C3=CNC4=CC=CC=C43

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ7188

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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